molecular formula C16H18FNO2S B2633466 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide CAS No. 2309586-03-4

2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

Cat. No.: B2633466
CAS No.: 2309586-03-4
M. Wt: 307.38
InChI Key: ZMVSUMSBDNBMAI-UHFFFAOYSA-N
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Description

This compound features a fluorophenoxy group attached to an acetamide backbone, with a branched alkyl chain containing a thiophen-3-yl moiety. The fluorine atom likely enhances electronegativity and metabolic stability, while the thiophene ring may influence π-π interactions or binding affinity .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-16(2,12-7-8-21-10-12)11-18-15(19)9-20-14-6-4-3-5-13(14)17/h3-8,10H,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVSUMSBDNBMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)COC1=CC=CC=C1F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide typically involves the following steps:

  • Formation of the Fluorophenoxy Intermediate

      Starting Material: 2-fluorophenol

      Reagent: Sodium hydride (NaH) or potassium carbonate (K2CO3)

      Solvent: Dimethylformamide (DMF)

      Reaction: The 2-fluorophenol is reacted with sodium hydride or potassium carbonate in DMF to form the 2-fluorophenoxy anion.

  • Alkylation

      Intermediate: 2-fluorophenoxy anion

      Reagent: 2-bromo-2-methylpropane

      Solvent: DMF

      Reaction: The 2-fluorophenoxy anion is alkylated with 2-bromo-2-methylpropane to form 2-(2-fluorophenoxy)-2-methylpropane.

  • Formation of the Acetamide

      Intermediate: 2-(2-fluorophenoxy)-2-methylpropane

      Reagent: Thiophene-3-carboxylic acid

      Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)

      Solvent: Dichloromethane (DCM)

      Reaction: The intermediate is reacted with thiophene-3-carboxylic acid in the presence of DCC to form the final product, 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions

      Products: Reduction of the carbonyl group in the acetamide can yield the corresponding amine.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide)

      Conditions: Room temperature or elevated temperatures

      Products: Halogenation of the aromatic ring can introduce bromine or chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: N-bromosuccinimide, chlorine gas

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Amines: From reduction reactions

    Halogenated Derivatives: From substitution reactions

Scientific Research Applications

Chemistry

In chemistry, 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicinal chemistry, 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide could be explored for its potential therapeutic properties. Researchers might investigate its efficacy as a drug candidate for treating various diseases, depending on its biological activity profile.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it interacts with receptors, it could modulate receptor activity by acting as an agonist or antagonist.

Molecular Targets and Pathways

    Enzymes: Potential inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Interaction with cell surface or intracellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Key Substituents Molecular Formula Notable Features Reference
2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide 2-fluorophenoxy, thiophen-3-yl, branched alkyl C₁₆H₁₇FNO₂S Fluorine for stability; thiophene for π-stacking N/A
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide (BG15489) 2-fluorophenoxy, cyclopropane, phenyl C₁₉H₁₉FN₂O₃ Fluorophenoxy with cyclopropylamide linkage
N-methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide Thiophen-2-yl, naphthalene, piperazine C₃₀H₃₂N₃O₃S Extended aromatic systems; piperazine for solubility
Dimethenamid (Pesticide) 2-chloro, thienyl, methoxy C₁₂H₁₆ClNO₂S Chloro group for reactivity; thienyl for binding
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazol-2-yl C₁₁H₈Cl₂N₂OS Thiazole for coordination; Cl for electronegativity

Key Observations :

  • Fluorine Substitution : Fluorinated analogs (e.g., BG15489) prioritize metabolic stability and enhanced lipophilicity compared to chlorinated derivatives like dimethenamid .
  • Heterocyclic Moieties : Thiophen-3-yl (target compound) vs. thiophen-2-yl () or thiazol-2-yl () alters steric and electronic profiles. Thiophen-3-yl may reduce steric hindrance compared to thiophen-2-yl .
  • Branched Alkyl Chains : The 2-methylpropyl group in the target compound could improve membrane permeability compared to linear chains in other acetamides .

Comparison :

  • The target compound’s synthesis likely parallels ’s carbodiimide-mediated coupling but requires a thiophen-3-yl-containing amine.
  • Piperazine-containing analogs () involve multi-step N-alkylation, highlighting the complexity of introducing heterocycles .

Crystallographic and Conformational Analysis

  • Thiazol-2-yl vs. Thiophen-3-yl : ’s crystal structure shows a 79.7° twist between dichlorophenyl and thiazol rings, stabilizing via N–H⋯N bonds . The target compound’s thiophen-3-yl may adopt a different dihedral angle, affecting packing and solubility.

Biological Activity

2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18FNO2SC_{15}H_{18}FNO_2S, with a molecular weight of approximately 295.37 g/mol. The compound features a fluorophenoxy group and a thiophene moiety, which are known to influence biological activity.

Biological Activity

1. Mechanism of Action
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide may interact with various biological targets, including:

  • PPAR (Peroxisome Proliferator-Activated Receptors): These nuclear receptors play crucial roles in regulating glucose and lipid metabolism. Studies show that compounds with similar structures can act as PPAR ligands, enhancing glucose uptake and exhibiting anti-inflammatory effects .
  • Cell Cycle Regulation: The compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, promoting apoptosis through mechanisms involving CDK1 inhibition .

2. In vitro Studies
In vitro experiments have demonstrated that the compound exhibits significant biological activities:

  • Antitumor Activity: In studies involving colorectal adenocarcinoma cells, compounds related to this structure have shown the ability to inhibit cell growth and promote apoptosis .
  • PPAR Agonist Activity: The presence of electron-withdrawing groups like fluorine has been correlated with increased PPAR agonist activity, leading to enhanced metabolic effects .

Case Studies

Case Study 1: PPAR Activation
A study investigating the effects of various analogs on PPAR activity found that compounds with similar fluorinated phenoxy groups significantly increased glucose uptake in adipocytes compared to controls. This suggests a promising role for 2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide in metabolic disorders .

Case Study 2: Anticancer Properties
In research focusing on colorectal cancer, derivatives of this compound were tested for their ability to induce apoptosis. Results indicated that these compounds effectively triggered cell cycle arrest and apoptotic pathways in cancer cells, highlighting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
PPAR AgonistIncreased glucose uptake
Antitumor ActivityInduction of apoptosis
Cell Cycle ArrestG2/M phase arrest in cancer cells

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC15H18FNO2SC_{15}H_{18}FNO_2S
Molecular Weight295.37 g/mol
Key Functional GroupsFluorophenoxy, Thiophene

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